Ambruticin
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Overview
Description
Ambruticin is a natural polyketide isolated from the myxobacteria Sorangium cellulosum with antifungal activity. Ambruticin interferes with the osmoregulatory system by activating fungal high osmolarity glycerol (HOG) pathway. This results in an accumulation of intracellular glycerol, which in turn causes water influx and swelling of the cell. This ultimately leads to cellular leakage and cell death.
Scientific Research Applications
Antifungal Activity
Ambruticin has demonstrated significant antifungal activity. Studies reveal its effectiveness against a variety of fungal infections, including dimorphic and filamentous fungi. For example, it has shown high activity against dermatophytic fungi, Histoplasma capsulatum, and Blastomyces dermatitidis, with minimal inhibitory concentrations for some strains being remarkably low (Ringel, 1978). Additionally, ambruticin S and its analogs have been effective in treating murine coccidioidal infection (Shubitz et al., 2006), and also in a murine model of invasive pulmonary aspergillosis (Chiang et al., 2006).
Mechanism of Action
Ambruticin targets the HOG pathway, a critical osmotic stress control pathway in fungi. This mechanism is achieved by affecting Hik1, a group III histidine kinase, disrupting the osmoregulatory system of the fungi (Vetcher et al., 2007). Another study also points out that ambruticin induces cellular leakage and cell death by affecting the yeast's osmoregulatory system (Knauth & Reichenbach, 2000).
Synthetic Studies
Research has been focused on the synthesis and modification of ambruticin to explore its full pharmacological potential. Studies include the total synthesis of ambruticin J and exploration of its structural elements (Bowen et al., 2021), and the synthesis of enantiomerically pure vinylcyclopropylboronic esters relevant to ambruticin chemistry (García et al., 2003).
Biosynthesis and Genetic Studies
The biosynthesis of ambruticin involves complex pathways with non-canonical enzymatic transformations. Analysis of gene clusters in Sorangium cellulosum, the producing organism, provides insights into these mechanisms (Julien et al., 2006). Additionally, the study of chemical modifications of ambruticin has shed light on its structure-activity relationships (Connor & von Strandtmann, 1979).
properties
CAS RN |
58857-02-6 |
---|---|
Product Name |
Ambruticin |
Molecular Formula |
C28H42O6 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[(2S,4S,5R,6S)-6-[(E)-2-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+/t16-,19-,20+,21+,22+,23+,24-,25-,26+,28-/m1/s1 |
InChI Key |
TYIXBSJXUFTELJ-LQJOTGEPSA-N |
Isomeric SMILES |
CC[C@@H]1C(=CC[C@@H](O1)/C(=C/[C@H](C)/C=C/[C@H]2[C@H]([C@@H]2/C=C/[C@H]3[C@@H]([C@H](C[C@H](O3)CC(=O)O)O)O)C)/C)C |
SMILES |
CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |
Canonical SMILES |
CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
67999-78-4 (hydrochloride salt) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ambruticin ambruticin, sodium salt W7783 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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